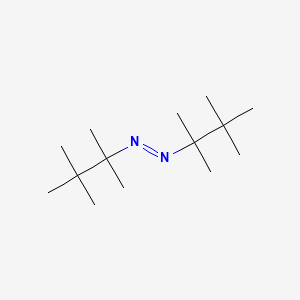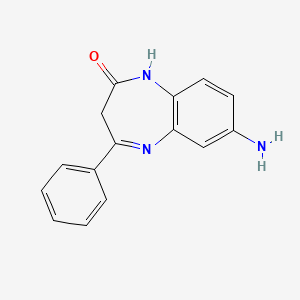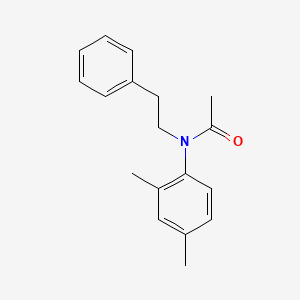
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2,4-dimethylaniline with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethylphenyl)acetamide
- N-(2-Phenylethyl)acetamide
- N-(2,4-Dimethylphenyl)-N-methylacetamide
Uniqueness
N-(2,4-Dimethylphenyl)-N-(2-phenylethyl)acetamide is unique due to the presence of both 2,4-dimethylphenyl and 2-phenylethyl groups. This combination can impart distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
64745-24-0 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-14-9-10-18(15(2)13-14)19(16(3)20)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12H2,1-3H3 |
Clé InChI |
IUEBRJBPQDQUNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(CCC2=CC=CC=C2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




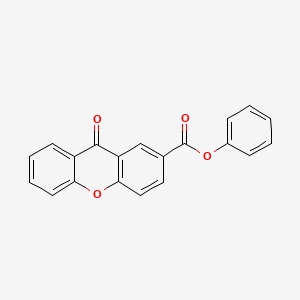
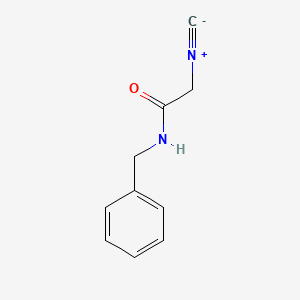
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
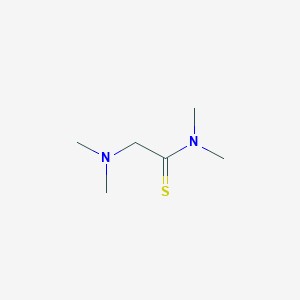
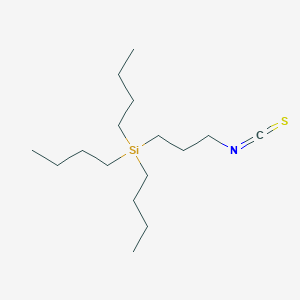
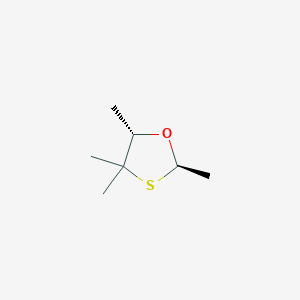
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
